N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a synthetic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperidine ring, a triazine ring, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves multi-step reactions. One common method includes the reaction of 4-chloro-6-(piperidin-1-yl)-1,3,5-triazine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted triazine derivatives, sulfonyl compounds, and various heterocyclic structures .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Agricultural Chemistry: Studied for its herbicidal properties, particularly in controlling weed growth in crops.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes like kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell growth and proliferation . The thiourea moiety plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
- N-[4-Chloro-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
- N-[4-Chloro-6-(piperazin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
Uniqueness
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and binding interactions, making it distinct from other similar triazine derivatives .
Eigenschaften
CAS-Nummer |
56922-02-2 |
---|---|
Molekularformel |
C11H17ClN6S |
Molekulargewicht |
300.81 g/mol |
IUPAC-Name |
1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)-3-ethylthiourea |
InChI |
InChI=1S/C11H17ClN6S/c1-2-13-11(19)17-9-14-8(12)15-10(16-9)18-6-4-3-5-7-18/h2-7H2,1H3,(H2,13,14,15,16,17,19) |
InChI-Schlüssel |
NTJJGPBMHFCWGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=NC(=NC(=N1)Cl)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.